Lithium magnesium sodium fluoride silicate

CAS No.: 100063-69-2

Cat. No.: VC16972572

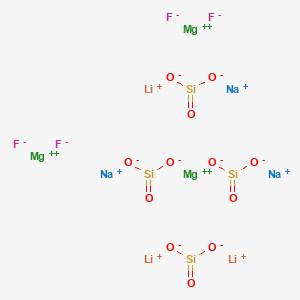

Molecular Formula: F4Li3Mg3Na3O12Si4

Molecular Weight: 543.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100063-69-2 |

|---|---|

| Molecular Formula | F4Li3Mg3Na3O12Si4 |

| Molecular Weight | 543.1 g/mol |

| IUPAC Name | trilithium;trimagnesium;trisodium;dioxido(oxo)silane;tetrafluoride |

| Standard InChI | InChI=1S/4FH.3Li.3Mg.3Na.4O3Si/c;;;;;;;;;;;;;4*1-4(2)3/h4*1H;;;;;;;;;;;;;/q;;;;3*+1;3*+2;3*+1;4*-2/p-4 |

| Standard InChI Key | WSNJABVSHLCCOX-UHFFFAOYSA-J |

| Canonical SMILES | [Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2] |

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

Lithium magnesium sodium fluoride silicate belongs to the family of synthetic silicate minerals. Its molecular formula, , reveals a tetrahedral silicate framework () intercalated with lithium (), magnesium (), sodium (), and fluoride () ions . The exact mass of the compound is 541.812744 g/mol, as calculated from isotopic distributions .

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 64060-48-6 | |

| Molecular Formula | ||

| Molecular Weight | 543.036 g/mol | |

| Exact Mass | 541.812744 g/mol | |

| Synonyms | Fluorine Mica, Sodium magnesium fluorosilicate |

Synthesis and Manufacturing

Preparation Methods

The compound is synthesized through high-temperature solid-state reactions or hydrothermal processes. A representative method involves reacting lithium, magnesium, and sodium salts with fluorosilicic acid () under controlled conditions . For example:

-

Raw Materials: Lithium carbonate (), magnesium oxide (), sodium fluoride (), and silica () .

-

Reaction:

The product is purified via washing and calcination to remove residual reactants .

Industrial-Scale Production

Industrial synthesis often employs electrolytic-reduction ion water containing preformed lithium magnesium sodium silicate (GE-100) to facilitate homogeneous mixing of cations . This method enhances the compound’s stability and reduces particle aggregation, critical for pharmaceutical and cosmetic formulations .

Physicochemical Properties

Surface and Colloidal Properties

In aqueous dispersions, lithium magnesium sodium fluoride silicate demonstrates shear-thinning behavior, a property leveraged in hydrogel formulations for drug delivery . Zeta potential measurements indicate a negatively charged surface (-25 to -40 mV), promoting colloidal stability and adsorption of cationic species .

Applications

Pharmaceutical Formulations

The compound serves as a multifunctional excipient in tablet coatings and controlled-release systems. Studies on sodium caseinate-magnesium aluminum silicate nanocomposites highlight its role in enhancing drug dissolution profiles and mechanical integrity . For instance, diclofenac calcium-alginate beads reinforced with 5% magnesium aluminum silicate exhibit sustained release over 12 hours .

Environmental Remediation

Lithium magnesium sodium fluoride silicate derivatives, such as mesoporous silicate adsorbents, effectively remove chlortetracycline (CTC) from water. A 2023 study reported a maximum adsorption capacity of 312 mg/g at pH 6.5, attributed to electrostatic interactions and surface complexation .

Cosmetic Products

Classified as safe by regulatory bodies, the compound is used in creams and emulsions for its thixotropic properties. Surfactant-free emulsions prepared with jojoba oil and GE-100 demonstrate optimal viscosity (1,200–1,500 mPa·s) and droplet size (<500 nm), ensuring smooth topical application .

Future Directions

Further research should explore:

-

Thermal Stability: Quantifying decomposition temperatures and phase transitions.

-

Advanced Drug Delivery: Optimizing nanocomposites for targeted cancer therapies.

-

Environmental Impact: Long-term ecotoxicological studies in aquatic ecosystems.

Lithium magnesium sodium fluoride silicate exemplifies the convergence of materials science and applied chemistry, offering versatile solutions across industries. Its safe profile and tunable properties position it as a cornerstone of future technological advancements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume